molecular formula C14H17N3O2S2 B12483007 2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate

2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B12483007
M. Wt: 323.4 g/mol
InChI Key: BCLFXLRQCBVOEQ-UHFFFAOYSA-N
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Description

2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors such as thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the thiadiazole derivative with isobutyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various alkyl or aryl thiadiazole derivatives.

Scientific Research Applications

2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It serves as an intermediate in the synthesis of other complex molecules and as a potential additive in materials science.

Mechanism of Action

The mechanism of action of 2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The carbamate ester can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [5-Propylsulphonyl)-1H-benzimidazol-2-yl]carbamate
  • Benzimidazole derivatives

Uniqueness

2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to benzimidazole derivatives, thiadiazoles have different electronic and steric characteristics, leading to varied reactivity and biological activity.

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-methylpropyl N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C14H17N3O2S2/c1-10(2)8-19-13(18)15-12-16-17-14(21-12)20-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18)

InChI Key

BCLFXLRQCBVOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2

Origin of Product

United States

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